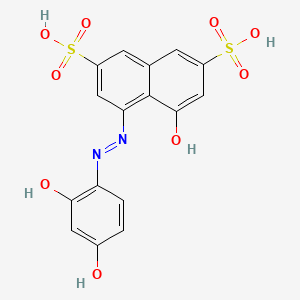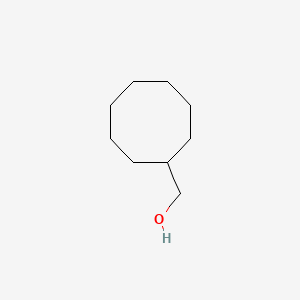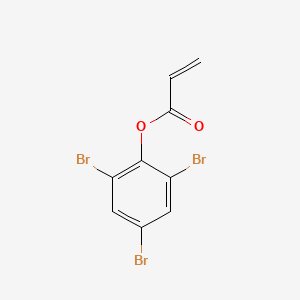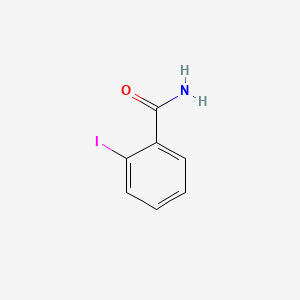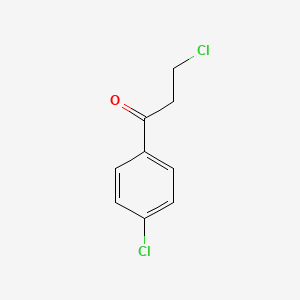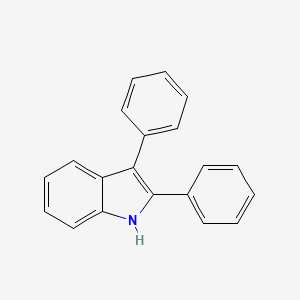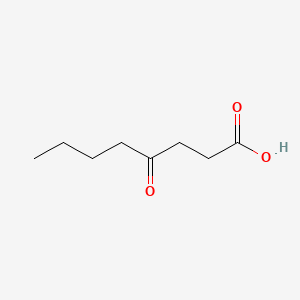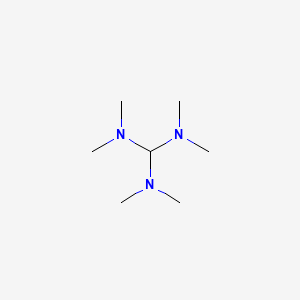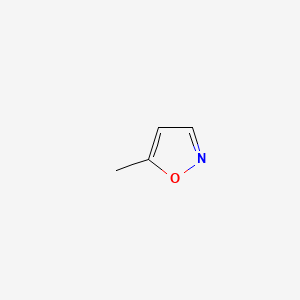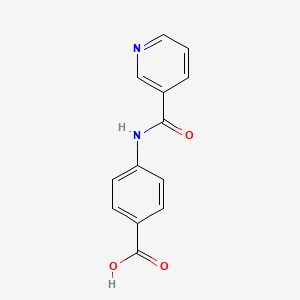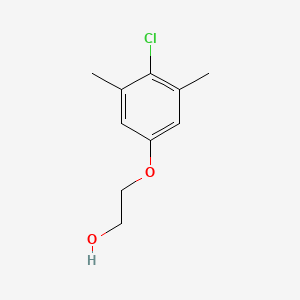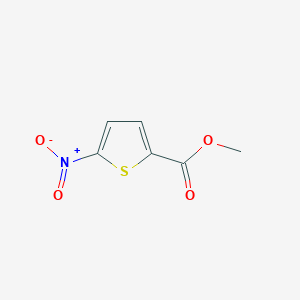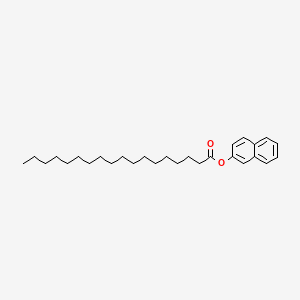
2-萘甲酸硬脂酯
描述
2-Naphthyl stearate is a chemical compound that can be associated with the broader class of naphthol derivatives. While the provided papers do not directly discuss 2-naphthyl stearate, they offer insights into the synthesis and properties of related naphthol compounds, which can be useful in understanding the chemistry of 2-naphthyl stearate.
Synthesis Analysis
The synthesis of naphthol derivatives can be complex, involving multiple steps and catalysts. For instance, the synthesis of 2-aryl naphthoquinones is achieved through a transition-metal-free process that uses an N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction, followed by air oxidation to form the C-C double bond . Similarly, 2-naphthols can be synthesized via a Ru(ii)-catalyzed C-H activation of aryl nitrones and intermolecular annulation with α-diazo sulfonyl ketones . These methods highlight the potential pathways that could be adapted for the synthesis of 2-naphthyl stearate, although the specific synthesis of this compound would require further investigation.
Molecular Structure Analysis
The molecular structure of naphthol derivatives is characterized by the presence of a naphthalene ring system, which can undergo various chemical transformations. For example, 2-naphthols have been used as starting materials for spiroannulation reactions, leading to spirocyclic compounds with dearomatized naphthyl rings . This indicates that the naphthalene ring system in 2-naphthyl stearate would likely exhibit similar reactivity, allowing for the potential synthesis of complex molecular structures.
Chemical Reactions Analysis
Naphthol derivatives participate in a variety of chemical reactions. The papers describe reactions such as the Friedel-Crafts reaction, which is used to synthesize 4-substituted-2-naphthols by forming up to three C-C bonds . Additionally, naphthol derivatives can be used as labeling agents in the detection of carboxylic acids, suggesting that 2-naphthyl stearate could potentially be involved in similar chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthol derivatives can be inferred from their molecular structure and the reactions they undergo. For example, the stability of the 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate at room temperature suggests that naphthol derivatives, including 2-naphthyl stearate, may exhibit good stability under similar conditions . The fluorescent properties of these derivatives also indicate that 2-naphthyl stearate may have applications in analytical chemistry as a labeling agent .
科学研究应用
1. Lubricant in Pharmaceutical Tablet Formulation
- Application Summary: 2-Naphthyl stearate is used as a lubricant in pharmaceutical tablet formulation. It helps in mitigating the risks of tablet cracking, edge chipping, and tooling damages by reducing friction between the powder slug and die wall .
- Methods of Application: The lubrication efficiency of 2-Naphthyl stearate is evaluated by measuring parameters such as pressure transmission ratios, unit ejection forces, and friction coefficients .
- Results: The study found that formulations containing 2-Naphthyl stearate showed satisfactory lubrication efficiency without negatively impacting tabletability .
2. Synthesis of Heterocycles
- Application Summary: 2-Naphthyl stearate is used as a starting material in the synthesis of heterocycles. Its electron-rich aromatic framework with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
- Methods of Application: Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-Naphthyl stearate for the construction of diverse N/O-containing heterocyclic framework .
- Results: The unique reactivity of 2-Naphthyl stearate along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .
3. Synthesis of Bioactive Heterocyclic Compounds
- Application Summary: 2-Naphthyl stearate is used as a starting material in the synthesis of bioactive heterocyclic compounds. These compounds have a wide spectrum of biological activities such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
- Methods of Application: Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
- Results: The unique reactivity of 2-naphthyl stearate along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .
4. Alternative Lubricant in Pharmaceutical Tablet Formulation
- Application Summary: 2-Naphthyl stearate is evaluated as an alternative lubricant in pharmaceutical tablet formulation. It helps in mitigating the risks of tablet cracking, edge chipping, and tooling damages by reducing friction between the powder slug and die wall .
- Methods of Application: The lubrication efficiency of 2-Naphthyl stearate is evaluated by measuring parameters such as pressure transmission ratios, unit ejection forces, and friction coefficients .
- Results: The study found that formulations containing 2-Naphthyl stearate showed satisfactory lubrication efficiency without negatively impacting tabletability .
5. Synthesis of Bioactive Heterocyclic Compounds
- Application Summary: 2-Naphthyl stearate is used as a starting material in the synthesis of bioactive heterocyclic compounds. These compounds have a wide spectrum of biological activities such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
- Methods of Application: Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
- Results: The unique reactivity of 2-naphthyl stearate along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .
6. Alternative Lubricant in Pharmaceutical Tablet Formulation
- Application Summary: 2-Naphthyl stearate is evaluated as an alternative lubricant in pharmaceutical tablet formulation. It helps in mitigating the risks of tablet cracking, edge chipping, and tooling damages by reducing friction between the powder slug and die wall .
- Methods of Application: The lubrication efficiency of 2-Naphthyl stearate is evaluated by measuring parameters such as pressure transmission ratios, unit ejection forces, and friction coefficients .
- Results: The study found that formulations containing 2-Naphthyl stearate showed satisfactory lubrication efficiency without negatively impacting tabletability .
属性
IUPAC Name |
naphthalen-2-yl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMXKUAHBEQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212845 | |
| Record name | 2-Naphthyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl stearate | |
CAS RN |
6343-74-4 | |
| Record name | Octadecanoic acid, 2-naphthalenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6343-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82D4U42AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

